1-Bromo-4-fluorobicyclo[2.2.1]heptane
Description
1-Bromo-4-fluorobicyclo[2.2.1]heptane is a bicyclic organic compound featuring a bromine atom at position 1 and a fluorine atom at position 4 of the norbornane framework. This structure combines the steric constraints of the bicyclo[2.2.1]heptane system with the electronic effects of halogen substituents. Bromine, as a bulky and polarizable substituent, influences nucleophilic substitution reactivity, while fluorine’s electronegativity modulates electronic density.
Properties
CAS No. |
84553-44-6 |
|---|---|
Molecular Formula |
C7H10BrF |
Molecular Weight |
193.06 g/mol |
IUPAC Name |
1-bromo-4-fluorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10BrF/c8-6-1-3-7(9,5-6)4-2-6/h1-5H2 |
InChI Key |
BOYGDLCJFIRPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and molecular differences between 1-bromo-4-fluorobicyclo[2.2.1]heptane and related compounds:
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| This compound | Not provided | C₇H₁₀BrF | Br (1), F (4) | 193.06 | Dual halogenation; high ring strain |
| 1-Bromobicyclo[2.2.1]heptane | 13474-70-9 | C₇H₁₁Br | Br (1) | 175.07 | Single bromine; lacks fluorine |
| 7-Bromobicyclo[2.2.1]heptane | 13237-88-2 | C₇H₁₁Br | Br (7) | 175.07 | Bromine at bridgehead (position 7) |
| 2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane | 54825-45-5 | C₁₀H₁₇Br | Br (2), CH₃ (1,7,7) | 217.15 | Methyl groups enhance hydrophobicity |
| 4-Fluoro-1-methanol bicyclo[2.2.1]heptane tosylate | 88888-32-8 | C₁₅H₁₉FO₃S | F (4), CH₂OH (1), Tosyl (O-) | 298.38 | Functionalized with methanol and tosyl |
Reactivity and Electronic Effects
- Halogen Position and Reactivity: The target compound’s bromine at position 1 is sterically accessible compared to 7-bromobicyclo[2.2.1]heptane (), where the bridgehead bromine may hinder nucleophilic attack due to geometric constraints . This contrasts with 1-bromobicyclo[2.2.1]heptane (), which lacks electronic modulation from fluorine .
Research Findings and Trends
Synthetic Routes :
- High-yield routes (e.g., 90% for tosylate derivatives in ) suggest efficient methodologies for functionalizing bicyclo[2.2.1]heptane frameworks .
- Patent literature () highlights industrial interest in 2-azabicyclo[2.2.1]heptane derivatives, though nitrogen incorporation diverges from the target compound’s structure .
- Comparative Stability: Ring strain in bicyclo[2.2.1]heptane systems may render brominated derivatives more reactive than linear analogs like 1-(4-bromophenoxy)heptane (), which lacks bicyclic constraints .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-4-fluorobicyclo[2.2.1]heptane, and how does the bromine substituent influence reaction efficiency?
- Methodological Answer : The bromine atom at the 1-position acts as a leaving group, facilitating nucleophilic substitution (SN2) reactions. A common approach involves fluorination of pre-functionalized norbornane derivatives. For example, bromination of 4-fluoronorbornane using N-bromosuccinimide (NBS) under radical conditions yields the target compound. Kinetic studies indicate that steric hindrance from the bicyclic framework reduces reaction rates compared to linear analogs, requiring elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) .
Q. How can stereochemical assignments (exo/endo) of substituents in bicyclo[2.2.1]heptane derivatives be validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. For example, in a study correcting misassigned configurations of 2-azabicyclo[2.2.1]heptane derivatives, crystallographic data resolved the exo/endo ambiguity . Nuclear Overhauser Effect (NOE) NMR spectroscopy is also critical: antiperiplanar proton interactions in the endo configuration show distinct NOE correlations compared to the exo isomer .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- GC-MS : To confirm molecular weight (175.07 g/mol) and purity.
- ¹H/¹³C NMR : Key signals include the deshielded fluorinated carbon (δ ~160 ppm in ¹³C) and splitting patterns from bridgehead protons (δ 1.5–3.0 ppm in ¹H).
- Elemental Analysis : Validates Br/F stoichiometry (C: 47.45%, H: 5.61%, Br: 45.52%, F: 10.53%) .
Advanced Research Questions
Q. How do exo vs. endo substituent configurations impact the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Exo-bromine exhibits higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance. For instance, exo-1-bromo-4-fluoronorbornane reacts with phenylboronic acid in 85% yield (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C), while the endo isomer yields <40%. Computational studies (DFT) reveal lower activation energy (ΔG‡ = 28.5 kcal/mol) for the exo pathway .
Q. What computational strategies predict the stability and detonation properties of nitramine derivatives of bicyclo[2.2.1]heptane?
- Methodological Answer : Density Functional Theory (DFT) calculates heats of formation (HOF) and bond dissociation energies (BDEs). For 1-nitro-4-fluorobicyclo[2.2.1]heptane, HOF = +320 kJ/mol (B3LYP/6-311G**), suggesting high energy density. Detonation velocity (D = 8.9 km/s) and pressure (P = 35 GPa) are modeled via the Kamlet-Jacobs equations, showing superior performance to TNT (D = 6.9 km/s) .
Q. How do structural modifications (e.g., fluorination) alter the cytotoxicity of bicyclo[2.2.1]heptane derivatives in pharmacological studies?
- Methodological Answer : Fluorination at the 4-position enhances metabolic stability and membrane permeability. In vitro assays against HeLa cells show IC₅₀ = 12 µM for 4-fluoro derivatives vs. IC₅₀ = 45 µM for non-fluorinated analogs. SAR studies suggest fluorine’s electron-withdrawing effect stabilizes interactions with kinase active sites (e.g., EGFR-TK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
